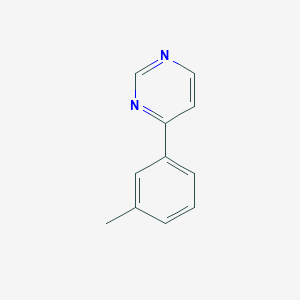
4-(3-Methylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylphenyl)pyrimidine is an aromatic heterocyclic compound with the molecular formula C11H10N2 It consists of a pyrimidine ring substituted with a 3-methylphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)pyrimidine typically involves the condensation of 3-methylbenzaldehyde with guanidine or its derivatives under acidic or basic conditions. One common method includes the use of ammonium acetate and acetic acid as catalysts, leading to the formation of the desired pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-Methylphenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential in drug development, particularly as kinase inhibitors for cancer treatment.
Industry: Utilized in the development of advanced materials and as intermediates in organic synthesis
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
4-Phenylpyrimidine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
4-(4-Methylphenyl)pyrimidine: Similar structure but with the methyl group at the 4-position of the phenyl ring, potentially leading to different steric and electronic effects.
4-(3-Chlorophenyl)pyrimidine: Substitution with a chlorine atom instead of a methyl group, which can significantly alter its reactivity and biological properties
Uniqueness: 4-(3-Methylphenyl)pyrimidine is unique due to the presence of the methyl group at the 3-position of the phenyl ring, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with biological targets .
Properties
CAS No. |
302913-74-2 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2/c1-9-3-2-4-10(7-9)11-5-6-12-8-13-11/h2-8H,1H3 |
InChI Key |
UWGWMSXXXGWLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11983218.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11983223.png)
![N'-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide](/img/structure/B11983241.png)

![2-{[1-benzoyl-3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B11983255.png)
![methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11983257.png)
![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983260.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11983267.png)
![3-(4-bromophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11983279.png)

![6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11983295.png)

![4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11983307.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11983314.png)
